(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride - 2097958-05-7

(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

Catalog Number: EVT-2813337
CAS Number: 2097958-05-7
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a derivative of phenylalanine, a naturally occurring aromatic amino acid. The compound is characterized by its (R) stereochemistry at the chiral carbon bearing the amino group and the presence of two chlorine atoms at positions 3 and 4 of the phenyl ring. This specific configuration and substitution pattern are crucial for its biological activity, particularly its interaction with AMPA receptors. In scientific research, (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is primarily employed as a tool to study AMPA receptor function and pharmacology.

Synthesis Analysis

The synthesis of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has been achieved through various methods. A common approach involves the use of racemic aryl-substituted phenylalanines as starting materials, followed by chiral resolution to obtain the desired (R)-enantiomer. One specific method reported for the synthesis of (RS)-2-amino-3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid (compound 37 in the cited paper), which shares structural similarities with the compound , involves a multistep synthesis starting from 3,4-dichloro-5-iodobenzoic acid. The process involves a Suzuki coupling reaction with 5-(benzyloxy)pyridin-3-ylboronic acid, reduction of the carboxylic acid to an alcohol, conversion to a bromide, and finally a Gabriel synthesis to introduce the amino group. Chiral resolution of the racemic mixture using chiral HPLC is then employed to isolate the desired (R)-enantiomer.

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has been elucidated through various analytical techniques, including X-ray crystallography. The structure reveals the presence of a phenylalanine core with two chlorine atoms substituted on the phenyl ring at positions 3 and 4. The stereochemistry at the chiral carbon bearing the amino group is confirmed to be (R). The hydrochloride salt form indicates the protonation of the amino group, resulting in a positively charged ammonium ion. This protonation state is typical for amino acid hydrochlorides and affects the compound's solubility and interactions in aqueous solutions.

Mechanism of Action

(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has been identified as an antagonist at GluA2 AMPA receptors. The mechanism of action involves binding to the ligand-binding domain of the GluA2 receptor, preventing the binding of the endogenous agonist, glutamate. This antagonist activity inhibits the receptor's function, blocking the excitatory neurotransmission mediated by AMPA receptors. The (R)-enantiomer shows specific interactions within the binding site, highlighting the importance of stereochemistry for its activity. X-ray crystallography studies have revealed detailed insights into the binding interactions, showing that the amino acid portion of the molecule interacts with the receptor in a manner similar to other amino acid-based antagonists, while the biaromatic part exhibits a unique binding mode not previously identified.

Applications

The primary application of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride in scientific research is in the study of AMPA receptors. It is a valuable tool for investigating:

  • AMPA receptor pharmacology: (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride can be used to determine the binding affinity and potency of other AMPA receptor ligands, aiding in the development of new drugs or research tools targeting these receptors.

  • AMPA receptor structure-activity relationships: By comparing the activity of this compound with its analogs, researchers can gain insights into the structural features required for AMPA receptor binding and modulation, leading to a better understanding of the receptor's function.

  • Physiological roles of AMPA receptors: By selectively blocking AMPA receptors with this compound, researchers can investigate the role of these receptors in various physiological processes, such as synaptic plasticity, learning, and memory.

(RS)-2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride

Compound Description: (RS)-2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride [(RS)-ACS•HCl] is an intermediate in the synthesis of optically active 1,4-thiazane-3-carboxylic acid [TCA]. It exists as a conglomerate, meaning that its racemic mixture forms separate crystals of each enantiomer. This property allows for optical resolution by preferential crystallization.

Relevance: (RS)-2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride is a precursor to (R)-1,4-thiazane-3-carboxylic acid, which shares the key structural feature of a 3-substituted propanoic acid with (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride. The difference lies in the 3-substituent, with (R)-1,4-thiazane-3-carboxylic acid possessing a cyclic thiazane ring, while (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has a 3,4-dichlorophenyl group.

3-iodo-2,3,4,5-tetrahydro-1H--2-oxobenzazepin

Compound Description: 3-iodo-2,3,4,5-tetrahydro-1H--2-oxobenzazepin is an intermediate in the synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H--2-oxobenzazepin. This compound is derived from 3,4-dihydro-2H-naphthalen-1-one through a series of reactions including Beckmann rearrangement and iodination.

EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic acid)

Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) antagonist with a unique chemical structure. It exhibits neuroprotective effects by inhibiting NMDA receptors and shows a preference for blocking NMDA receptors containing the NR2A subunit.

Relevance: Although EAA-090 doesn't share a direct structural similarity to (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, it belongs to the same category of amino acid derivatives. Both compounds are modified amino acids, showcasing the versatility of this chemical class in generating diverse biological activities. EAA-090 is a phosphonic acid derivative, while (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a carboxylic acid derivative.

EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride)

Compound Description: EAB-318 is another novel NMDA antagonist, showing even greater potency than EAA-090. It exhibits neuroprotective effects against glutamate- and NMDA-induced neurotoxicity and also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.

(R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester

Compound Description: (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester is a chiral amino acid derivative synthesized from L-alanine tert-butyl ester hydrochloride via enantioselective alkylation.

Relevance: (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester shares a structural resemblance to (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride. Both compounds feature an α-amino acid core with a phenyl ring substituent. The differences lie in the additional methyl group at the 2-position and the tert-butyl ester instead of hydrochloride salt in (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, as well as the lack of chlorine substitutions on the phenyl ring.

2-Amino-3-[(1,2-dicarboxyethyl)sulfanyl]Propanoic Acid (ADC)

Compound Description: 2-Amino-3-[(1,2-dicarboxyethyl)sulfanyl]Propanoic Acid (ADC) has four stereoisomers, (2R,1'R)-, (2S,1'S)-, (2R,1'S)-, and (2S,1'R)-ADC, synthesized by condensing optically pure (R)- and (S)-mercaptosuccinic acid [(R)- and (S)-MSA] with the corresponding enantiomers of 2-amino-3-chloropropanoic acid hydrochloride.

Relevance: The four stereoisomers of ADC belong to the same class of amino acid derivatives as (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride. All compounds share a 2-amino-3-substituted propanoic acid backbone. ADC's distinctive feature is the (1,2-dicarboxyethyl)sulfanyl substituent at the 3-position, contrasting with the 3,4-dichlorophenyl group in (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride.

(S)-Lifitegrast (LFT)

Compound Description: (S)-Lifitegrast (LFT) is an integrin antagonist approved for treating dry eye disease. It is synthesized using 2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride and 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl chloride as starting materials.

Relevance: One of the starting materials for the synthesis of (S)-Lifitegrast, 2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, shares the core structure of a 3-substituted phenylalanine with (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride. Both are amino acid derivatives with a phenyl substituent at the 3-position. The key difference lies in the substituents on the phenyl ring: a methylsulfonyl group in the Lifitegrast precursor versus two chlorine atoms in (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride.

1-Aryltetrahydroisoquinolines

Compound Description: A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were synthesized via the Pictet–Spengler reaction using 3,4-dimethoxyphenylethylamine and various substituted benzaldehydes. These compounds demonstrated local anesthetic activity in rabbit eyes, with some derivatives surpassing the activity of lidocaine.

Relevance: Although 1-aryltetrahydroisoquinolines do not directly resemble the structure of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, their synthesis also utilizes substituted aromatic aldehydes, indicating a shared chemical approach. Both studies demonstrate the utility of modifying aromatic moieties to achieve desired biological effects. While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride features a simple dichlorophenyl group, 1-aryltetrahydroisoquinolines incorporate a range of substituted phenyl rings onto the tetrahydroisoquinoline scaffold.

SR 95103 [2-(carboxy-3'-propyl)3-amino-4-methyl-6-phenylpyridazinium chloride]

Compound Description: SR 95103 is an arylaminopyridazine derivative of γ-aminobutyric acid (GABA). It acts as a competitive antagonist at the GABAA receptor site, exhibiting a potency comparable to bicuculline. This compound is water-soluble and chemically stable, making it a valuable tool for investigating GABA receptors.

Relevance: SR 95103, despite its structural differences compared to (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, highlights the significance of exploring diverse amino acid derivatives for targeted pharmacological activity. Both compounds demonstrate the utility of incorporating substituted aromatic rings in designing bioactive molecules. While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride features a simple dichlorophenyl substituent, SR 95103 integrates a phenylpyridazinium moiety.

(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate

Compound Description: (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate is an amino acid ester derivative containing 5-fluorouracil. It exhibited higher in vitro antitumor activity against liver cancer cells (BEL-7402) compared to 5-fluorouracil itself.

Relevance: (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate exemplifies the potential of modifying amino acids, similar to (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, for developing new therapeutic agents. While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride incorporates a simple dichlorophenyl group, this related compound involves the conjugation of a fluorouracil moiety to the amino acid, highlighting the diverse possibilities for structural modifications and their impact on biological activity.

Trelagliptin

Compound Description: Trelagliptin is a dipeptidyl peptidase inhibitor synthesized via a multistep process involving substitution, N-alkylation, and deprotection reactions. It is converted to Trelagliptin succinate, the final compound used as a therapeutic agent.

Relevance: Although Trelagliptin has a distinct structure compared to (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, both compounds exemplify the versatility of amino acid modifications in medicinal chemistry. While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride features a simple dichlorophenyl substituent, Trelagliptin's complex structure highlights the potential for creating intricate molecules with specific biological targets.

L-692,429 [3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl) (1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide]

Compound Description: L-692,429 is a benzolactam that acts as a nonpeptide agonist of the ghrelin receptor. It demonstrates allosteric modulation, enhancing the maximal efficacy of the endogenous ligand ghrelin.

Relevance: L-692,429, despite its complex structure, shares a common feature with (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride: the presence of a substituted phenyl ring. Both compounds highlight the importance of aromatic moieties in designing biologically active molecules. While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has a simple dichlorophenyl group, L-692,429 integrates a biphenyl system within its benzazepin structure, showcasing the diverse structural complexity achievable with substituted phenyl rings.

(2S)-2-amino-2-[(1S,2S-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid (LY341495)

Compound Description: LY341495 is an antagonist of metabotropic glutamate receptor subtypes 2 and 3 (mGlu2/3). In studies investigating its interaction with morphine, LY341495 potentiated morphine's antinociceptive effects, suggesting a potential role in pain management.

Relevance: LY341495, although structurally distinct from (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, reinforces the importance of chirality in biological activity. Both compounds are chiral molecules, with specific enantiomers exhibiting distinct pharmacological properties. LY341495's complex structure, incorporating a xanthine moiety and a carboxycyclopropyl group, contrasts with the simpler dichlorophenyl substituent in (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, illustrating the diversity of chiral amino acid derivatives in drug discovery.

3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid (37) and 3-(3'-hydroxybiphenyl-3-yl)propanoic acid (38)

Compound Description: 3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid (37) and 3-(3'-hydroxybiphenyl-3-yl)propanoic acid (38) are aryl-substituted phenylalanine derivatives. The (S)-enantiomer of 37 and the (R)-enantiomer of 38 were identified as antagonists at GluA2 receptors, a subtype of AMPA receptors. X-ray crystallography revealed distinct binding modes for these enantiomers within the GluA2 ligand-binding domain.

(S)-2-amino-3-(3,4-dihydroxyphenyl) propanoic acid (Dopa)

Compound Description: (S)-2-amino-3-(3,4-dihydroxyphenyl) propanoic acid, also known as L-Dopa, is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. Studies have investigated its complexation with essential metal ions like cobalt, nickel, and copper in various solvent mixtures.

Relevance: L-Dopa shares the core structure of a 3-substituted phenylalanine with (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, emphasizing the importance of phenylalanine derivatives in biological systems. The main difference lies in the substituents on the phenyl ring: two hydroxyl groups in L-Dopa versus two chlorine atoms in (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride. This difference in substituents significantly affects the biological properties and functionalities of these compounds.

N6-Cyclopentyladenosine (CPA)

Compound Description: N6-Cyclopentyladenosine (CPA) is an adenosine A1 receptor agonist. It inhibits dopamine release from rat striatal slices, and this effect is modulated by D1 dopamine receptors, highlighting the complex interplay between these neurotransmitter systems.

Relevance: While N6-Cyclopentyladenosine (CPA) does not share direct structural similarity with (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, both compounds exemplify the diverse biological activities achievable by targeting specific receptors. (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is designed to interact with specific targets, and CPA demonstrates the ability of small molecules to modulate complex neurotransmitter interactions.

(RS)-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine hydrochloride (SKF-38393)

Compound Description: SKF-38393 is a dopamine D1-class receptor agonist. In studies on rat brain slices, SKF-38393 enhanced excitatory postsynaptic currents evoked by subthalamic nucleus stimulation onto substantia nigra pars reticulata neurons, demonstrating its role in modulating neuronal activity.

Relevance: Although structurally different from (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, SKF-38393 shares the common feature of incorporating a substituted phenyl ring. Both compounds highlight the relevance of aromatic moieties in designing molecules that interact with biological targets. While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride possesses a simple dichlorophenyl group, SKF-38393 features a more complex tetrahydrobenzazepine structure with a hydroxylated phenyl ring, demonstrating the diverse functionalities achievable through modifications of aromatic systems.

(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060)

Compound Description: YM060 is a potent and selective serotonin (5-HT)3 receptor antagonist. It effectively inhibits the 5-HT-induced bradycardia reflex in rats, displaying significantly higher potency than other known 5-HT3 receptor antagonists like ondansetron and granisetron.

Relevance: YM060, although structurally distinct from (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, highlights the significance of chirality in drug design. Both compounds are chiral molecules with specific enantiomers exhibiting unique biological properties. YM060 incorporates a tetrahydrobenzimidazole ring and an indole moiety, contrasting with the simpler dichlorophenyl substituent in (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride. This comparison underscores the diverse structural features that can be incorporated into chiral molecules to achieve desired pharmacological activities.

(2S)-2-amino-3-(3,4-bis((2-(benzoyloxy)-2-methylpropanoyl)oxy)phenyl)propanoic acid

Compound Description: (2S)-2-amino-3-(3,4-bis((2-(benzoyloxy)-2-methylpropanoyl)oxy)phenyl)propanoic acid and its salts, especially the tosylate and hydrochloride salts, are novel compounds with potential medicinal applications. The crystalline form of the free acid exhibits a distinct melting point and characteristic X-ray powder diffraction peaks and differential scanning calorimetry curves.

3-[[[(3,4-dichlorophenyl)methyl]amino]propyl] diethoxymethyl) phosphinic acid (CGP52432)

Compound Description: CGP52432 is a GABAB receptor antagonist. In studies on rat models of ischemic acute kidney injury, intravenous or intracerebroventricular administration of CGP52432 blocked the renoprotective effects of GABA, highlighting the role of GABAB receptors in mediating GABA's protective actions.

Relevance: CGP52432, although structurally distinct from (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, shares a key feature: the presence of a 3,4-dichlorophenyl moiety. This shared structural element highlights the importance of specific substituents in designing molecules with targeted biological activity. While (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride incorporates the 3,4-dichlorophenyl group directly into the phenylalanine scaffold, CGP52432 utilizes it within a more complex phosphinic acid derivative, showcasing the diverse chemical frameworks that can incorporate this specific substituent for achieving desired pharmacological effects.

2-substituted naphto[1,2-d]oxazole derivatives

Compound Description: A series of 2-substituted naphto[1,2-d]oxazole derivatives were synthesized from 1-amino-2-naphthol hydrochloride. These compounds were characterized by FT-IR, 1H NMR, and elemental analysis, and their potential biological activities are under investigation.

Relevance: While structurally distinct from (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, the synthesis of 2-substituted naphto[1,2-d]oxazole derivatives employs similar chemical principles involving the use of substituted aromatic aldehydes. Both studies demonstrate the versatility of aromatic modifications in generating diverse chemical libraries for exploring their potential biological effects. (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride features a simple dichlorophenyl substituent, while the 2-substituted naphto[1,2-d]oxazole derivatives encompass a range of aromatic substitutions at the 2-position of the naphthoxazole ring.

Properties

CAS Number

2097958-05-7

Product Name

(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

IUPAC Name

(3R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.53

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1

InChI Key

MXVMZTUYNYCRDW-DDWIOCJRSA-N

SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.